6-Chloro-9-isobutyl-9h-purine
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Overview
Description
6-Chloro-9-isobutyl-9H-purine is a chemical compound with the molecular formula C9H11ClN4. It is a derivative of purine, a heterocyclic aromatic organic compound that plays a crucial role in various biological processes. The compound is characterized by the presence of a chlorine atom at the 6th position and an isobutyl group at the 9th position of the purine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-9-isobutyl-9H-purine typically involves the alkylation of 6-chloropurine with isobutyl halides. One common method includes the reaction of 6-chloropurine with isobutyl bromide in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF). The reaction is carried out under reflux conditions to facilitate the substitution reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure high yield and purity of the final product. The reaction mixture is typically subjected to purification processes such as recrystallization or chromatography to obtain the desired compound .
Chemical Reactions Analysis
Types of Reactions
6-Chloro-9-isobutyl-9H-purine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 6th position can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction Reactions: The purine ring can undergo oxidation or reduction under specific conditions, leading to the formation of different derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkyl halides.
Oxidation and Reduction Reactions: Oxidizing agents such as hydrogen peroxide or reducing agents like sodium borohydride can be used to modify the purine ring.
Major Products Formed
Substitution Reactions: Products include 6-amino-9-isobutyl-9H-purine and 6-thio-9-isobutyl-9H-purine.
Oxidation and Reduction Reactions: Products vary depending on the specific conditions and reagents used.
Scientific Research Applications
6-Chloro-9-isobutyl-9H-purine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of various purine derivatives.
Biology: The compound is studied for its potential biological activities, including its role as an enzyme inhibitor.
Industry: It is used in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 6-Chloro-9-isobutyl-9H-purine involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of cellular processes, ultimately resulting in cell death. The exact molecular pathways involved depend on the specific biological context and the target enzymes .
Comparison with Similar Compounds
Similar Compounds
6-Chloropurine: A precursor to 6-Chloro-9-isobutyl-9H-purine, used in similar synthetic applications.
9-Isobutyl-9H-purine: Lacks the chlorine atom at the 6th position, resulting in different chemical properties.
2,6,9-Trisubstituted Purine Derivatives: These compounds have additional substituents at the 2nd and 9th positions, leading to varied biological activities.
Uniqueness
This compound is unique due to the specific combination of the chlorine atom and the isobutyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C9H11ClN4 |
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Molecular Weight |
210.66 g/mol |
IUPAC Name |
6-chloro-9-(2-methylpropyl)purine |
InChI |
InChI=1S/C9H11ClN4/c1-6(2)3-14-5-13-7-8(10)11-4-12-9(7)14/h4-6H,3H2,1-2H3 |
InChI Key |
JWYRNMHMJHCPIS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CN1C=NC2=C1N=CN=C2Cl |
Origin of Product |
United States |
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